molecular formula C7H13NO2 B011878 (2S,3R)-2-methylpiperidine-3-carboxylic acid CAS No. 110287-80-4

(2S,3R)-2-methylpiperidine-3-carboxylic acid

Cat. No.: B011878
CAS No.: 110287-80-4
M. Wt: 143.18 g/mol
InChI Key: LAWPBIIDJCWFFN-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Methylpiperidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid It is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-methylpiperidine-3-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the hydrogenation of suitable precursors. For example, the enantioselective hydrogenation of 2-methyl-3-piperidone using a chiral rhodium catalyst can yield the desired product with high enantiomeric excess.

Industrial Production Methods: Industrial production of this compound often involves large-scale enantioselective synthesis. This can include the use of biocatalysts or chiral auxiliaries to achieve the desired stereochemistry. The process typically involves multiple steps, including the preparation of intermediates, purification, and final conversion to the target compound.

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-2-Methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

(2S,3R)-2-Methylpiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Its stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    (2S,3R)-3-Methylglutamate: Another chiral amino acid with similar stereochemistry.

    (2S,3R)-β-Phenylglycidic Acid: A compound with similar functional groups and stereochemistry.

    (2S,3R)-4-Hydroxyisoleucine: A non-proteinogenic amino acid with similar biological activity.

Uniqueness: (2S,3R)-2-Methylpiperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a piperidine ring and a carboxylic acid group. This combination of features makes it particularly useful in the synthesis of complex molecules and in studying stereochemical effects in biological systems.

Properties

IUPAC Name

(2S,3R)-2-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPBIIDJCWFFN-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-2-methylpiperidine-3-carboxylic acid
Reactant of Route 2
(2S,3R)-2-methylpiperidine-3-carboxylic acid
Reactant of Route 3
(2S,3R)-2-methylpiperidine-3-carboxylic acid
Reactant of Route 4
(2S,3R)-2-methylpiperidine-3-carboxylic acid
Reactant of Route 5
(2S,3R)-2-methylpiperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2S,3R)-2-methylpiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.